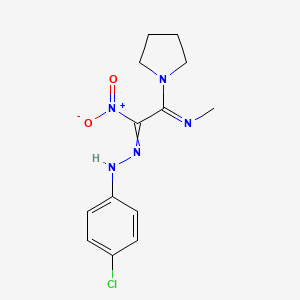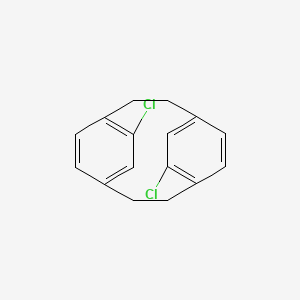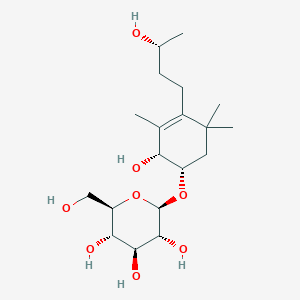
Turpinionoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Turpinionoside D is a natural product found in Turpinia ternata with data available.
Aplicaciones Científicas De Investigación
Biofuel Potential
- Turpentine oil, which contains compounds related to Turpinionoside D, has been researched for its potential as a biofuel. Studies have explored its combustion performance and exhaust emission characteristics when blended with conventional diesel fuel, demonstrating its viability as a renewable energy source (Anand, Saravanan, & Srinivasan, 2010).
Phytochemical Composition
- Research on leaves of Breynia officinalis, which contain this compound, has isolated various terpenic glucosides, revealing the diverse phytochemical composition of these plants. This study contributes to understanding the chemical structures and potential applications of these compounds in various fields (Morikawa et al., 2004).
Medicinal Plant Research
- Turpinionosides, including this compound, have been isolated from plants like Turpinia ternata Nakai. Their structures and potential medicinal properties contribute to the pharmacological knowledge of plant-based compounds and their applications in traditional and modern medicine (Yu et al., 2002).
Osteoblastic Function Enhancement
- Chemical constituents from Artemisia iwayomogi, including this compound, have shown significant effects on the function of osteoblastic MC3T3-E1 cells. This research indicates the potential of these compounds in enhancing bone health and treating related diseases (Ding et al., 2009).
DNA Strand Scission Effects
- Compounds related to this compound have been found to mediate DNA strand scission, indicating potential applications in the study of genetics and perhaps even in the development of certain types of pharmaceuticals (Wu et al., 2011).
Chemical Characterization in Traditional Medicine
- Studies have characterized the chemical constituents of Folium Turpiniae, related to this compound, for their use in traditional Chinese medicine. This research enhances the understanding of traditional remedies and their potential applications in modern healthcare (Li et al., 2013).
Genotoxic and Cytotoxic Effects
- Research assessing the effects of turpentine, containing compounds like this compound, has shown significant genotoxic and cytotoxic effects. This is crucial for understanding the safety and potential risks associated with these compounds, especially in occupational settings (Kević Dešić et al., 2023).
Therapeutic Properties in Operculina turpethum
- Operculina turpethum, containing this compound, has been reviewed for its bioactive components and pharmacological properties. This contributes to the understanding of its use in treating various ailments and the potential for developing new medicinal applications (Gupta & Ved, 2017).
Propiedades
Fórmula molecular |
C19H34O8 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(1S,2R)-2-hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O8/c1-9(21)5-6-11-10(2)14(22)12(7-19(11,3)4)26-18-17(25)16(24)15(23)13(8-20)27-18/h9,12-18,20-25H,5-8H2,1-4H3/t9-,12+,13-,14-,15-,16+,17-,18-/m1/s1 |
Clave InChI |
QYRQYBHQCMVSQX-NOPABDHCSA-N |
SMILES isomérico |
CC1=C(C(C[C@@H]([C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)C)CC[C@@H](C)O |
SMILES canónico |
CC1=C(C(CC(C1O)OC2C(C(C(C(O2)CO)O)O)O)(C)C)CCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
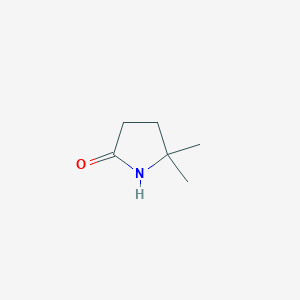

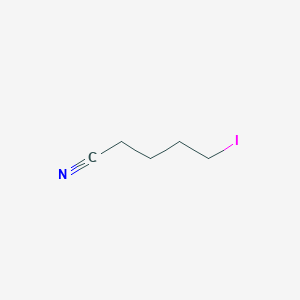

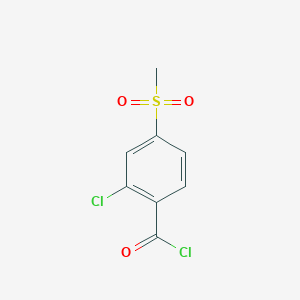
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)

